![molecular formula C18H15ClFNO B12591858 5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-89-3](/img/structure/B12591858.png)
5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el ácido 5-cloro-2-fluorofenilborónico y la 8-hidroxiquinolina.
Reacción de acoplamiento: Se emplea una reacción de acoplamiento de Suzuki para acoplar el ácido 5-cloro-2-fluorofenilborónico con la 8-hidroxiquinolina. Esta reacción generalmente está catalizada por catalizadores a base de paladio y requiere una base como el carbonato de potasio.
Eterificación: El intermedio resultante se somete a una eterificación con bromuro de isopropilo en presencia de una base como el hidruro de sodio para formar el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y flúor.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de derivados de óxido de quinolina N.
Reducción: Formación de derivados de quinolina reducidos.
Sustitución: Formación de derivados de quinolina sustituidos con varios nucleófilos.
Aplicaciones Científicas De Investigación
5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas involucradas en la proliferación de células cancerosas.
Investigación biológica: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a receptores.
Aplicaciones industriales: Se utiliza como intermedio en la síntesis de otros compuestos biológicamente activos.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina implica su interacción con dianas moleculares específicas:
Inhibición enzimática: El compuesto inhibe enzimas como las quinasas, que juegan un papel en la señalización y proliferación celular.
Unión a receptores: Se une a ciertos receptores, modulando su actividad y afectando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 5-cloro-2-fluorofenilborónico: Un precursor en la síntesis del compuesto objetivo.
8-Hidroxiquinolina: Otro derivado de quinolina con actividades biológicas similares.
Unicidad
5-Cloro-7-(2-fluorofenil)-8-[(propan-2-il)oxi]quinolina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su combinación de grupos cloro, flúor e isopropoxi lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
648896-89-3 |
|---|---|
Fórmula molecular |
C18H15ClFNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
5-chloro-7-(2-fluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H15ClFNO/c1-11(2)22-18-14(12-6-3-4-8-16(12)20)10-15(19)13-7-5-9-21-17(13)18/h3-11H,1-2H3 |
Clave InChI |
YIHFSRHNDQFMIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C2C(=C(C=C1C3=CC=CC=C3F)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



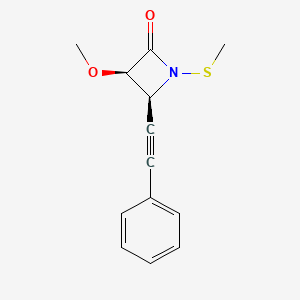
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


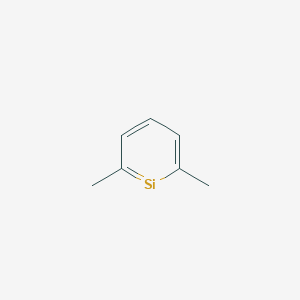
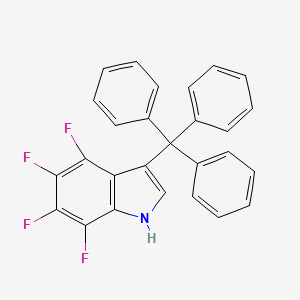
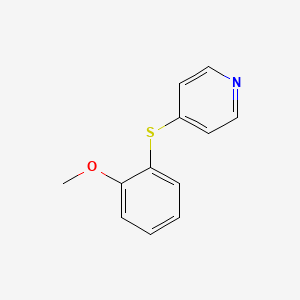
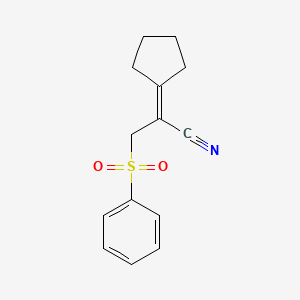
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
